molecular formula C13H17NO5S B7581346 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid

4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid

Cat. No. B7581346
M. Wt: 299.34 g/mol
InChI Key: BQCYTJKRKCFQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid, also known as DSC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a white crystalline solid with a molecular weight of 329.42 g/mol and a melting point of 186-189°C.

Scientific Research Applications

4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes, including DNA synthesis and repair, cell cycle progression, and protein synthesis. 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anticancer drugs.
Biochemical and Physiological Effects:
4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer development and progression. 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is also relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, one of the limitations of using 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid, including the development of new anticancer drugs based on its structure and mechanism of action, the investigation of its potential applications in other fields such as antifungal and antibacterial agents, and the exploration of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid and its potential toxicity, which will be important for the development of safe and effective drugs based on this compound.
Conclusion:
In conclusion, 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is a promising compound with potential applications in various fields of scientific research. Its potent anticancer activity, antifungal and antibacterial properties, and anti-inflammatory effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential toxicity, but the future looks bright for this exciting compound.

Synthesis Methods

The synthesis of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 3,4-dimethylphenylsulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid. The yield of 4-(3,4-Dimethylphenyl)sulfonylmorpholine-3-carboxylic acid is typically around 70-80%, and the purity can be improved using recrystallization techniques.

properties

IUPAC Name

4-(3,4-dimethylphenyl)sulfonylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-9-3-4-11(7-10(9)2)20(17,18)14-5-6-19-8-12(14)13(15)16/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCYTJKRKCFQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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